Cas no 2178771-50-9 (2-(2-fluorophenoxy)-1-4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-ylethan-1-one)

2-(2-fluorophenoxy)-1-4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-ylethan-1-one structure
2178771-50-9 structure
Product Name:2-(2-fluorophenoxy)-1-4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-ylethan-1-one
CAS No:2178771-50-9
MF:C15H16FN3O3S
MW:337.369245529175
CID:6536338
PubChem ID:131704048
Update Time:2025-10-29

2-(2-fluorophenoxy)-1-4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-ylethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-(2-fluorophenoxy)-1-4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-ylethan-1-one
    • F6574-0573
    • 2178771-50-9
    • 2-(2-fluorophenoxy)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethanone
    • 2-(2-fluorophenoxy)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one
    • AKOS040705645
    • 1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethan-1-one
    • Inchi: 1S/C15H16FN3O3S/c16-12-3-1-2-4-13(12)21-9-14(20)19-7-5-11(6-8-19)22-15-18-17-10-23-15/h1-4,10-11H,5-9H2
    • InChI Key: VEPKBWMGWPHRTI-UHFFFAOYSA-N
    • SMILES: S1C=NN=C1OC1CCN(C(COC2C=CC=CC=2F)=O)CC1

Computed Properties

  • Exact Mass: 337.08964072g/mol
  • Monoisotopic Mass: 337.08964072g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 396
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 92.8Ų

2-(2-fluorophenoxy)-1-4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-ylethan-1-one Pricemore >>

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Additional information on 2-(2-fluorophenoxy)-1-4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-ylethan-1-one

Introduction to 2-(2-fluorophenoxy)-1-4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-ylethan-1-one (CAS No. 2178771-50-9)

The compound 2-(2-fluorophenoxy)-1-4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-ylethan-1-one, identified by its CAS number 2178771-50-9, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, combines a piperidine core with fluorophenyl and thiadiazole moieties, making it a promising candidate for further exploration in drug discovery and medicinal chemistry.

Structurally, the compound features a piperidinyl group linked to an acetylcholinesterase (AChE) inhibitor moiety, which is further modified by a fluorophenoxyl group and a thiadiazolyloxy substituent. The presence of these functional groups suggests potential interactions with biological targets, particularly in the realm of neurology and anti-inflammatory applications. The fluorine atom in the phenoxyl group may enhance metabolic stability and binding affinity, while the thiadiazole ring is known for its role in various pharmacological activities.

In recent years, there has been growing interest in the development of novel AChE inhibitors due to their therapeutic relevance in treating cognitive disorders such as Alzheimer's disease. The compound 2-(2-fluorophenoxy)-1-4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-ylethan-1-one (CAS No. 2178771-50-9) has been studied for its potential to modulate acetylcholinesterase activity, which is crucial for maintaining cholinergic neurotransmission. Preliminary studies indicate that this molecule exhibits inhibitory effects on AChE with a high degree of specificity, making it an attractive scaffold for further optimization.

The thiadiazolyl moiety in the compound is particularly noteworthy for its diverse pharmacological properties. Thiadiazoles have been extensively investigated for their antimicrobial, antiviral, and anti-inflammatory activities. By incorporating this group into the molecular structure of 2-(2-fluorophenoxy)-1-4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-ylethan-1-one, researchers aim to leverage these properties to develop novel therapeutic agents with broad-spectrum activity. The synergistic interaction between the piperidine core, fluorophenoxyl group, and thiadiazolyloxy substituent may contribute to enhanced pharmacological efficacy and reduced side effects.

Advances in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high accuracy. These studies suggest that the fluorophenoxyl group interacts favorably with hydrophobic pockets on the AChE enzyme, while the thiadiazolyl moiety forms critical hydrogen bonds with polar residues. Such insights are invaluable for designing next-generation inhibitors with improved pharmacokinetic profiles.

The synthesis of 2-(2-fluorophenoxy)-1-4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-ylethan-1-one (CAS No. 2178771-50-9) involves multi-step organic transformations that require precise control over reaction conditions. Key synthetic steps include nucleophilic substitution reactions to introduce the fluorophenoxyl and thiadiazolyl groups onto the piperidine scaffold. The use of advanced catalytic systems has improved yield and purity, facilitating further structural modifications.

Recent experimental data has highlighted the compound's potential as an anti-inflammatory agent. In vitro studies demonstrate that it can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings align with the growing recognition of inflammatory mechanisms in various chronic diseases, including neurodegenerative disorders and cardiovascular conditions.

The role of fluorine-containing compounds in medicinal chemistry cannot be overstated. The introduction of a fluorine atom into aromatic rings often enhances binding affinity and metabolic stability. In the case of 2-(2-fluorophenoxy)-1-4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-ylethan-1-one, the fluorine atom in the phenoxyl group may contribute to increased bioavailability and prolonged half-life upon administration.

Future research directions include exploring derivative structures of this compound to identify more potent and selective analogs. Techniques such as structure-based drug design (SBDD) and high-throughput screening (HTS) will be instrumental in optimizing lead compounds for clinical development. Additionally, preclinical studies are planned to evaluate the safety and efficacy of this molecule in animal models before human trials commence.

The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of promising candidates like 2-(2-fluorophenoxy)-1-4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-ylethan-1-one (CAS No. 2178771-50). By analyzing vast datasets of chemical structures and biological responses, these algorithms can predict novel interactions between molecules and targets with remarkable accuracy.

In conclusion,2-(2-fluorophenoxy)-1-4-(1,3,4-thiadiazol - 2 - yloxy)piperidin - 1 - ylethan - 1 - one represents a compelling example of how structural complexity can be leveraged to develop innovative therapeutic agents. Its unique combination of functional groups positions it as a valuable tool for researchers investigating neurological disorders, anti-inflammatory treatments, and other areas where precise modulation of biological pathways is essential.

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